

1H and 13C NMR characterization of 3-Bromo-2methylpropene reaction adducts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-2-methylpropene

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Comparative NMR Analysis of 3-Bromo-2-methylpropene Reaction Adducts

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR characterization of adducts formed from the reaction of **3-bromo-2-methylpropene** with various nucleophiles. This guide provides a comparative analysis of spectral data, detailed experimental protocols, and visual representations of reaction pathways.

3-Bromo-2-methylpropene, also known as methallyl bromide, is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution reactions to form a variety of adducts. The characterization of these products is crucial for reaction monitoring and structural confirmation, with Nuclear Magnetic Resonance (NMR) spectroscopy being the primary analytical tool. This guide provides a comparative overview of the ¹H and ¹³C NMR spectral data for adducts of **3-bromo-2-methylpropene** with common nucleophiles, including amines, phenols, and thiols.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key 1 H and 13 C NMR chemical shifts for representative adducts of **3-bromo-2-methylpropene**. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data of **3-Bromo-2-methylpropene** Adducts



| Compound | Solvent | H-1' (s, 2H) | H-3' (s, 2H) | -CH₃ (s, 3H) | Aromatic/Ot her Protons |
|--------------------------------------|---------|--------------|--------------|--------------|----------------------------|
| N-(2- methylallyl)an iline | CDCl₃ | 4.93 | 4.88 | 1.78 | 7.18 (t, 2H), |
| | | | | | 6.73 (t, 1H), |
| | | | | | 6.63 (d, 2H), |
| | | | | | 3.75 (s, 2H, |
| | | | | | N-CH ₂) |
| o-(2- Methylallyl)ph enol | CDCl₃ | 5.01 | 4.90 | 1.80 | 7.11 (d, 1H), |
| | | | | | 7.07 (t, 1H), |
| | | | | | 6.88 (d, 1H), |
| | | | | | 6.80 (t, 1H), |
| | | | | | 5.30 (s, 1H, |
| | | | | | OH), 3.42 (s, |
| | | | | | 2H, Ar-CH ₂) |
| Phenyl(2- methylallyl)su Ifane | CDCl₃ | 4.90 | 4.80 | 1.75 | 7.40-7.20 (m, |
| | | | | | 5H), 3.58 (s, |
| | | | | | 2H, S-CH ₂) |

Table 2: 13C NMR Spectral Data of 3-Bromo-2-methylpropene Adducts

 $| \mbox{ Compound } | \mbox{ Solvent } | \mbox{ C-1'} | \mbox{ C-2'} | \mbox{ C-3'} | \mbox{ -CH}_3 | \mbox{ Aromatic/Other Carbons } | \mbox{ } | \mbox{ ---}| \mbox{ ---}| \mbox{ ---}| \mbox{ ---}| \mbox{ N-(2-methylallyl)aniline} | \mbox{ CDCl}_3 | \mbox{ 112.9 } | \mbox{ 142.5 } | \mbox{ 49.3 } (N-CH_2) | \mbox{ 20.3 } | \mbox{ 148.3, 129.3, 117.4, } \\ 113.0 | | \mbox{ o-(2-Methylallyl)phenol} | \mbox{ CDCl}_3 | \mbox{ 115.6 } | \mbox{ 142.1 } | \mbox{ 37.9 } (Ar-CH_2) | \mbox{ 22.3 } | \mbox{ 154.0, 130.4, } \\ 127.8, \mbox{ 121.3, 115.8 } | | \mbox{ Phenyl(2-methylallyl)sulfane} | \mbox{ CDCl}_3 | \mbox{ 115.1 } | \mbox{ 141.2 } | \mbox{ 42.1 } (S-CH_2) | \mbox{ 21.5 } | \mbox{ 136.5, 129.8, 128.9, 126.1 } \\ | \mbox{ 126.1 } | \mbox{ ---}| \m$

Experimental Protocols

Detailed methodologies for the synthesis of the compared adducts are provided below.

General Procedure for the Synthesis of N-(2-methylallyl)aniline

To a solution of aniline (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a suitable solvent like acetonitrile, **3-bromo-2-methylpropene** (1.2 eq) is added dropwise at room



temperature. The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford the desired N-(2-methylallyl)aniline.

General Procedure for the Synthesis of o-(2-Methylallyl)phenol[1]

A mixture of phenol (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent such as acetone is stirred at room temperature. **3-Bromo-2-methylpropene** (1.1 eq) is then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography to yield o-(2-methylallyl)phenol.

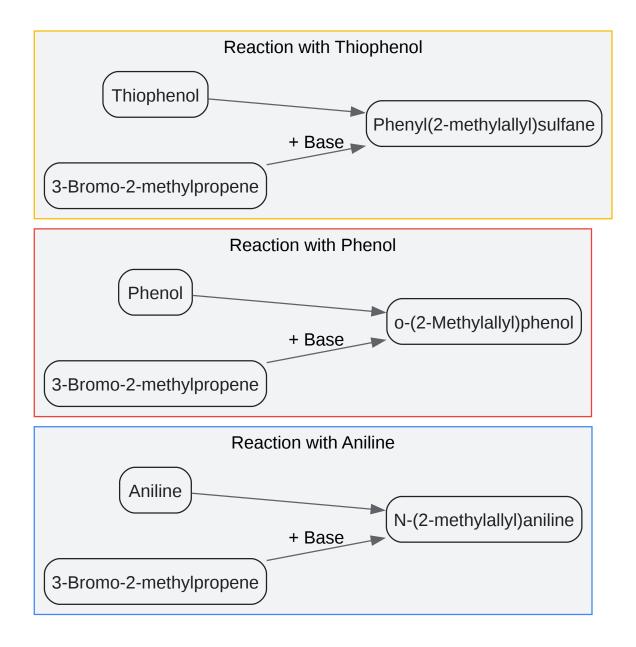
General Procedure for the Synthesis of Phenyl(2-methylallyl)sulfane

To a solution of thiophenol (1.0 eq) and a base like sodium hydroxide (1.1 eq) in a solvent such as ethanol, **3-bromo-2-methylpropene** (1.1 eq) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give phenyl(2-methylallyl)sulfane.

Visualization of Reaction Pathways

The following diagrams illustrate the synthetic routes to the described adducts.





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Caption: Reaction pathways for the synthesis of N-, O-, and S-adducts of **3-bromo-2-methylpropene**.

The provided data and protocols serve as a valuable resource for the synthesis and characterization of **3-bromo-2-methylpropene** adducts, facilitating efficient and accurate structural elucidation in research and development settings.



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